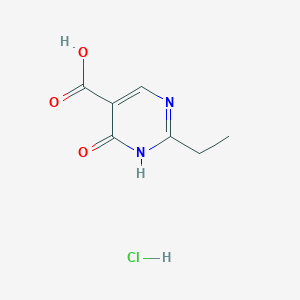

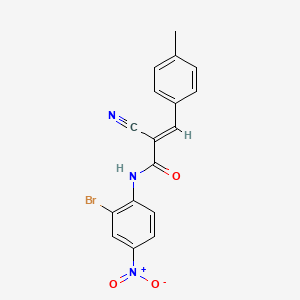

4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a fluorophenyl group, a nitroquinolinone group, and a methyl group .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been extensively studied . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Crystal Structure Analysis

- Crystal Structures of Related Compounds: Research on structurally related compounds, such as 8-(4-((5-(4-Fluorophenyl)pyridin-3-yl)methyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one, has focused on understanding their crystal structures through X-ray diffraction, revealing extensive hydrogen bonding and formation of one-dimensional networks (Ullah & Altaf, 2014). Similarly, the crystal structure and Hirshfeld surface analysis of the hydrochloride salt of a related compound provide insights into the molecular arrangement and potential applications in material science (Ullah & Stoeckli-Evans, 2021).

Synthesis and Biological Activity

- Synthesis of Hybrid Molecules: Derivatives of Norfloxacin, which include a compound structurally related to 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, have been synthesized and found to exhibit significant antimicrobial activities (Menteşe et al., 2013). This indicates potential applications in the development of new antibiotics or antimicrobial agents.

- Antitumor Activity of Quinazolinone Derivatives: Some 4(3H)-quinazolinone derivatives, related to the structure , have demonstrated significant inhibitory activity against human myelogenous leukemia K562 cells, suggesting potential use in cancer therapy (Cao et al., 2005).

Photoluminescence and Electron Transfer

- Luminescent Properties in Piperazine Substituents: Studies on naphthalimides with piperazine substituents, which are structurally analogous to the compound , have focused on understanding their luminescent properties and photo-induced electron transfer, which could be relevant for developing novel photoluminescent materials (Gan et al., 2003).

Drug Synthesis and Molecular Docking

- Synthesis and Docking Studies of Indazole Derivatives: The synthesis and docking studies of indazole derivatives, structurally related to the compound, highlight their importance in medicinal chemistry, potentially leading to the development of new therapeutic agents (Balaraju et al., 2019).

Antifungal Activity

- Novel Aspernigerin Derivatives with Antifungal Activity: The synthesis of novel tetrahydroquinoline compounds, related to the compound of interest, has shown promising antifungal activity, suggesting potential applications in agricultural or pharmaceutical fungicides (Zhang et al., 2018).

Properties

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c1-22-17-5-3-2-4-16(17)18(19(20(22)26)25(27)28)24-12-10-23(11-13-24)15-8-6-14(21)7-9-15/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWJIPLEWJZUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide](/img/structure/B2423163.png)

![3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2423165.png)

![7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2423168.png)

![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423169.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2423177.png)